N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride
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Overview
Description
N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride is a synthetic compound that features a piperidine ring, a triazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Acetamide Group: This step involves the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the triazole or piperidine rings.
Scientific Research Applications
N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and triazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
- N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}formamide
- N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide
Uniqueness
N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride is unique due to the presence of both the piperidine and triazole rings, which confer specific chemical and biological properties. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
2253638-92-3 |
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Molecular Formula |
C10H19Cl2N5O |
Molecular Weight |
296.2 |
Purity |
75 |
Origin of Product |
United States |
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